molecular formula C18H18N4O6 B2883642 Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate CAS No. 478246-31-0

Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate

Cat. No.: B2883642
CAS No.: 478246-31-0
M. Wt: 386.364
InChI Key: ICUZQDCBDYFMCN-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate: is a complex organic compound characterized by its nitro groups and piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the nitration of appropriate aromatic precursors. The nitration reactions are usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the formation of the desired nitro groups.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale nitration reactions, followed by purification processes to achieve the desired purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research into the medicinal properties of this compound may reveal its potential as an anti-inflammatory, antioxidant, or anticancer agent.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

  • Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate

  • 3-Methyl-4-nitrophenol

  • 4-Methyl-3-nitrophenol

Uniqueness: This compound is unique due to its specific arrangement of nitro groups and the presence of the piperazine ring, which distinguishes it from other similar compounds. Its distinct chemical structure may confer unique biological and chemical properties.

Properties

IUPAC Name

methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c1-28-18(23)13-2-7-16(17(12-13)22(26)27)20-10-8-19(9-11-20)14-3-5-15(6-4-14)21(24)25/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUZQDCBDYFMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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